molecular formula C11H15NOS B3389010 3-(thiomorpholin-4-ylmethyl)phenol CAS No. 90287-65-3

3-(thiomorpholin-4-ylmethyl)phenol

Cat. No.: B3389010
CAS No.: 90287-65-3
M. Wt: 209.31 g/mol
InChI Key: NSDQSEGFFDPDRA-UHFFFAOYSA-N
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Description

3-(Thiomorpholin-4-ylmethyl)phenol is an organic compound that features a phenol group substituted with a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiomorpholin-4-ylmethyl)phenol typically involves the reaction of phenol with thiomorpholine and formaldehyde in methanol as a solvent. The reaction mixture is heated at reflux for 24 hours, followed by solvent removal and extraction with ethyl acetate. The product is then purified using chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiomorpholin-4-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the thiomorpholine ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens and nitrating agents can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Modified thiomorpholine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-(Thiomorpholin-4-ylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(thiomorpholin-4-ylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the thiomorpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol
  • 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol
  • 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol

Uniqueness

3-(Thiomorpholin-4-ylmethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

3-(thiomorpholin-4-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQSEGFFDPDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354096
Record name Phenol, 3-(4-thiomorpholinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90287-65-3
Record name Phenol, 3-(4-thiomorpholinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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